(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid

Stereochemistry Reference Standard HPLC Validation

(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid (CAS 2242625-36-9, molecular formula C13H16ClN3O2, MW 281.74 g/mol) is a synthetic pyrimidine derivative that arises as a process-related impurity during the manufacture of the CDK4/6 inhibitor Palbociclib. It is catalogued under multiple impurity designations including Palbociclib Impurity 44, Impurity 67, and Impurity 71.

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
Cat. No. B15094486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CN=C(N=C1NC2CCCC2)Cl
InChIInChI=1S/C13H16ClN3O2/c1-8(6-11(18)19)10-7-15-13(14)17-12(10)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,18,19)(H,15,16,17)/b8-6+
InChIKeyJYFDYAZUWPKGFU-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic Acid: Definitive Guide for Analytical Reference Standard Procurement


(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid (CAS 2242625-36-9, molecular formula C13H16ClN3O2, MW 281.74 g/mol) is a synthetic pyrimidine derivative that arises as a process-related impurity during the manufacture of the CDK4/6 inhibitor Palbociclib. It is catalogued under multiple impurity designations including Palbociclib Impurity 44, Impurity 67, and Impurity 71 [1]. The compound exists as the (E)-geometric isomer and serves as a critical reference standard for analytical method development, validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for Palbociclib [2]. Its predicted density is 1.357±0.06 g/cm³ and predicted boiling point is 514.5±38.0 °C . High-purity material (97%) is commercially available at 100 mg scale .

Why Palbociclib Impurity Reference Standards Cannot Be Interchanged: The (E)-3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic Acid Case


Substituting this (E)-isomer impurity standard with the corresponding (Z)-isomer, the brominated analog (Palbociclib Impurity 110), or the nitroso derivative (Palbociclib Nitroso Impurity 11) will yield incorrect retention time markers and compromised method validation in HPLC-based impurity profiling of Palbociclib [1]. The open-chain but-2-enoic acid structure of this compound stands in direct contrast to the cyclized pyrido[2,3-d]pyrimidin-7-one core of the final API and its cyclized impurities, meaning it requires a distinct chromatographic separation strategy that cannot be validated with cyclized analog standards [2]. Furthermore, stereochemical ambiguity exists in the marketplace: the same CAS number (2242625-36-9) is assigned by some suppliers to the (Z)-isomer (Impurity 44) and by others to the (E)-isomer, making verified stereochemical identity the decisive criterion for procurement rather than CAS number matching alone [3].

Quantitative Differentiation Evidence: (E)-3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic Acid Versus Comparators


Stereochemical Identity Verification: (E)-Isomer Confirmation as Decisive Procurement Criterion

The target compound is specifically designated as the (E)-stereoisomer [Systematic name: (2E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid] . The (Z)-isomer (chemically identical but geometrically distinct at the double bond) is separately catalogued as Palbociclib Impurity 44 and possesses a different IUPAC name. Critically, both isomers are listed under the same CAS number (2242625-36-9) by different commercial suppliers, creating a procurement risk [1]. Certification of geometric purity via 1H NMR coupling constant analysis (trans coupling J ≈ 15-17 Hz for E vs. J ≈ 10-12 Hz for Z) is the definitive acceptance criterion.

Stereochemistry Reference Standard HPLC Validation

Open-Chain But-2-Enoic Acid Structure Versus Cyclized Pyrido-Pyrimidinone Core: Chromatographic Selectivity Basis

This compound represents the uncyclized intermediate from the palladium-catalyzed Heck coupling between 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine and crotonic acid, prior to intramolecular cyclization to the pyrido[2,3-d]pyrimidin-7-one core [1]. Its open-chain structure produces a markedly different UV chromophore and polarity profile compared to the cyclized pyrido-pyrimidinone impurities (e.g., Impurities A, B, C reported by Yuan et al.) and the final API Palbociclib [2]. The CN116754683A patent validates that this impurity can be baseline-separated from Palbociclib and 8 other known impurities using a C18 column with perchloric acid/acetonitrile gradient, achieving resolution >1.5 for all critical peak pairs [3].

Process Impurity Heck Coupling Intermediate HPLC Resolution

Halogen Substituent Differentiation: Chloro Versus Bromo Analog for Synthetic Pathway Tracing

The target compound bears a chlorine atom at the pyrimidine 2-position, distinguishing it from the brominated analog Palbociclib Impurity 110 [(Z)-2-Bromo-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)but-2-enoic acid, CAS 2639903-34-5] [1]. The molecular weight difference (Cl: 281.74 g/mol vs. Br: ~326.19 g/mol based on C13H16BrN3O2) translates to distinct mass spectrometric signatures (M+H+ ions separated by ~44 Da) and divergent isotopic patterns (characteristic 3:1 Cl isotope peaks vs. 1:1 Br isotope peaks), enabling unambiguous identification in LC-MS impurity profiling.

Halogen Analog Process Impurity Mass Spectrometry

Free Amine Versus N-Nitroso Derivative: Mutagenic Impurity Risk Classification

The target compound contains a free cyclopentylamino group (-NH-), distinguishing it from Palbociclib Nitroso Impurity 11 which bears an N-nitroso substitution [(E)-3-(2-Chloro-4-(cyclopentyl(nitroso)amino)pyrimidin-5-yl)but-2-enoic acid] [1]. N-Nitroso compounds are subject to stringent ICH M7 control due to their potential mutagenicity, requiring control at ppm levels, whereas the non-nitrosated impurity is controlled under standard ICH Q3A/Q3B thresholds (typically 0.10-0.15% for reporting). This risk-classification difference directly impacts the analytical sensitivity requirements and the acceptable limit specifications in the Certificate of Analysis.

N-Nitroso Impurity Genotoxic Impurity ICH M7

Verified Application Scenarios for (E)-3-[2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic Acid Based on Quantitative Evidence


HPLC System Suitability Testing for Palbociclib ANDA Filings

The compound serves as a primary reference standard for system suitability in the gradient RP-HPLC method described in CN116754683A, which achieves baseline resolution (>1.5) of this impurity from Palbociclib and 8 other known impurities using a C18 column with perchloric acid/acetonitrile gradient at 230-260 nm detection [1]. The validated detection limit (0.034 µg/mL) and recovery range (95-105%) support its use as a quantitative reference for impurity content determination in Palbociclib drug substance and capsule formulations [1].

Process Development Control for the Palbociclib Heck Coupling Step

This compound is the direct product of the palladium-catalyzed Heck coupling between 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine and crotonic acid, prior to intramolecular cyclization [2]. Monitoring its concentration during process development provides a real-time measure of Heck coupling conversion efficiency; residual levels above the quantitation limit indicate incomplete reaction and predict reduced yield of the cyclized pyrido-pyrimidinone intermediate.

Mass Spectrometric Method Development for Impurity Profiling

The distinct molecular weight (281.74 g/mol) and characteristic 3:1 chlorine isotopic pattern enable unambiguous identification by LC-MS, differentiating it from the brominated analog (MW ~326 Da, 1:1 Br isotope pattern) [3]. This compound serves as a retention time and mass marker for the uncyclized intermediate family of impurities during LC-MS/MS method development for Palbociclib impurity profiling.

Stereochemical Purity Verification in Procured Reference Standards

Due to documented marketplace ambiguity where the same CAS number (2242625-36-9) is assigned to both (E)- and (Z)-isomers by different suppliers [4], this compound is used as an authenticated (E)-isomer reference to verify the geometric purity of incoming impurity standards. 1H NMR coupling constant analysis (J ≈ 15-17 Hz for the trans E-configuration) provides definitive stereochemical assignment before the standard is deployed in validated analytical methods.

Quote Request

Request a Quote for (E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.